8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
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Overview
Description
8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by the presence of an iodine atom at the 8th position of the benzo[c]azepin-1-one structure. Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the iodination of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzazepine ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Similar structure with a bromine atom instead of iodine.
8-Methoxy-2,3,4,5-tetrahydrobenzo[c]azepin-1-one: Contains a methoxy group at the 8th position.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Lacks the iodine atom but shares the core benzazepine structure.
Uniqueness
8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, which is important in drug-receptor interactions .
Properties
Molecular Formula |
C10H10INO |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
8-iodo-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10INO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13) |
InChI Key |
PDVKMHDOSNEDRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)I)C(=O)NC1 |
Origin of Product |
United States |
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